6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-amine

Description

Historical Context of Benzotriazole Derivatives in Chemical Research

Benzotriazole derivatives have evolved significantly since their initial synthesis in the late 19th century. First reported by G. Schultz in 1889, benzotriazole gained prominence as a corrosion inhibitor for metals such as copper and zinc due to its ability to form protective surface films. By the mid-20th century, researchers began exploring its biological potential, leading to its incorporation into medicinal chemistry. The discovery that benzotriazole derivatives exhibit antimicrobial, antifungal, and anticancer properties spurred innovations in synthetic methodologies, including solvent-free techniques and microwave-assisted reactions.

The shift from industrial to pharmacological applications was marked by the development of derivatives like 6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-amine. Early studies on benzotriazoles focused on their ability to inhibit bacterial growth, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 12.5–25 μg/mL. These findings established benzotriazoles as a scaffold for designing bioactive compounds, with seven benzotriazole-based pharmaceuticals currently in clinical use.

Structural Uniqueness and Nomenclature of the Target Compound

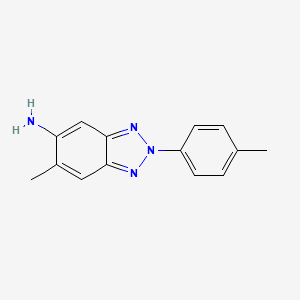

The structural uniqueness of this compound lies in its substitution pattern and electronic configuration (Figure 1):

- Benzotriazole Core : A bicyclic system comprising a benzene ring fused to a triazole ring (1,2,3-triazole).

- Substituents :

- A methyl group at the 6-position of the benzotriazole ring enhances steric bulk and influences electron distribution.

- A 4-methylphenyl group at the 2-position introduces aromaticity and hydrophobic interactions.

- An amine group at the 5-position provides a site for hydrogen bonding and chemical reactivity.

Nomenclature :

- IUPAC Name : this compound.

- SMILES Notation : CC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)N)C.

- InChI Key : WPWFGODZYVRBTJ-UHFFFAOYSA-N.

Table 1: Structural Comparison of Selected Benzotriazole Derivatives

The target compound’s amine and methyl groups enhance its solubility and binding affinity compared to simpler benzotriazoles, making it a candidate for drug development. Its synthesis typically involves cyclocondensation reactions, as seen in analogous derivatives.

Properties

IUPAC Name |

6-methyl-2-(4-methylphenyl)benzotriazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4/c1-9-3-5-11(6-4-9)18-16-13-7-10(2)12(15)8-14(13)17-18/h3-8H,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPWFGODZYVRBTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501322288 | |

| Record name | 6-methyl-2-(4-methylphenyl)benzotriazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501322288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID14725292 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

378215-79-3 | |

| Record name | 6-methyl-2-(4-methylphenyl)benzotriazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501322288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-amine typically involves the reaction of 4-methylphenylhydrazine with 6-methyl-2-nitroaniline under acidic conditions. The reaction proceeds through a cyclization process, forming the benzotriazole ring. The reaction conditions often include the use of a strong acid, such as hydrochloric acid, and heating to facilitate the cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The use of catalysts and automated systems ensures efficient production while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted benzotriazoles, amines, and nitro compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-amine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties, making it a subject of interest in medicinal chemistry.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation, with ongoing research aiming to elucidate its detailed mechanism of action.

Comparison with Similar Compounds

Similar Compounds

- 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetic acid

- 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carboxaldehyde

Uniqueness

Compared to similar compounds, 6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-amine stands out due to its benzotriazole core, which imparts unique chemical and biological properties

Biological Activity

6-Methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-amine is a compound belonging to the benzotriazole family, which has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological activity, including antibacterial, antifungal, antiviral properties, and potential applications in various fields.

- Molecular Formula : C14H14N4

- CAS Number : 378215-79-3

- Molecular Weight : 238.29 g/mol

Biological Activity Overview

Benzotriazoles are known for their versatile biological behavior. The compound in focus exhibits significant antibacterial, antifungal, and antiviral activities.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of benzotriazole derivatives. For instance:

- Study Findings : Various benzotriazole compounds were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics like nitrofurantoin against methicillin-resistant Staphylococcus aureus (MRSA) .

Antifungal Activity

The antifungal potential of benzotriazoles has also been documented:

- Research Insights : Compounds with specific substitutions on the benzotriazole ring showed MIC values ranging from 1.6 μg/ml to 25 μg/ml against Candida albicans and Aspergillus niger. Modifications such as halogen substitutions enhanced the antifungal activity significantly .

Antiviral Activity

The antiviral efficacy of benzotriazole derivatives has been explored in various contexts:

- In Vitro Studies : Certain derivatives demonstrated selective activity against viruses such as Coxsackievirus B5 (CVB5) with EC50 values ranging from 6 to 52 µM. Notably, structural modifications led to enhanced activity against specific viral strains .

Case Studies and Research Findings

The biological activities of benzotriazoles are often attributed to their ability to interact with bacterial cell membranes and inhibit essential enzymes involved in cellular processes. For antiviral properties, the compounds may interfere with viral replication mechanisms or inhibit viral entry into host cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.